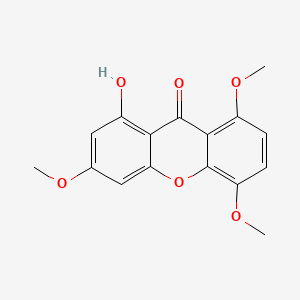

1-Hydroxy-3,5,8-trimethoxyxanthen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

49599-09-9 |

|---|---|

Molecular Formula |

C16H14O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

1-hydroxy-3,5,8-trimethoxyxanthen-9-one |

InChI |

InChI=1S/C16H14O6/c1-19-8-6-9(17)13-12(7-8)22-16-11(21-3)5-4-10(20-2)14(16)15(13)18/h4-7,17H,1-3H3 |

InChI Key |

WSRRHFFQNVXIKF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)OC3=CC(=CC(=C3C2=O)O)OC |

Origin of Product |

United States |

Occurrence and Isolation Research of 1 Hydroxy 3,5,8 Trimethoxyxanthen 9 One

Phytochemical Investigations and Natural Distribution

1-Hydroxy-3,5,8-trimethoxyxanthen-9-one is a naturally occurring xanthone (B1684191) that has been identified in several plant species, primarily within the Gentianaceae family. Phytochemical studies have confirmed its presence in the herb Swertia chirata (also known as Swertia chirayita), a medicinal plant used in traditional Ayurvedic medicine. neist.res.inresearchgate.netnih.govresearchgate.net In one study, this compound was designated as xanthone 'XC' among four major xanthones derived from the aerial parts of the plant. nih.gov

Research has also reported the presence of this compound in other plants of the same family, including Centaurium littorale, Lomatogonium carinthiacum, and Schenkia spicata. nih.gov While the Gentiana genus is a well-known source of various xanthones and other secondary metabolites, specific isolation of this compound from this particular genus is not prominently detailed in the available research, though its occurrence in the broader Gentianaceae family is established. mdpi.comresearchgate.net

Conversely, investigations into the chemical constituents of the Mitragyna genus, particularly Mitragyna speciosa (kratom), have predominantly focused on its alkaloid content, such as mitragynine (B136389) and 7-hydroxymitragynine. nih.gov The existing body of research does not indicate that this compound is a known constituent of the Mitragyna genus.

Table 1: Natural Occurrence of this compound

| Genus | Specific Species | Family | Reference |

|---|---|---|---|

| Swertia | S. chirata (chirayita) | Gentianaceae | neist.res.inresearchgate.netnih.gov |

| Centaurium | C. littorale | Gentianaceae | nih.gov |

| Lomatogonium | L. carinthiacum | Gentianaceae | nih.gov |

| Schenkia | S. spicata | Gentianaceae | nih.gov |

| Gentiana | Known source of other xanthones | Gentianaceae | mdpi.com |

| Mitragyna | Not reported as a source | Rubiaceae | nih.gov |

The isolation of xanthones, including this compound, from plant matrices involves a multi-step process that begins with extraction, followed by separation and purification using various chromatographic techniques. plantarchives.org

Extraction: The initial step is typically solvent extraction, where the choice of solvent is critical and depends on the polarity of the target compounds. plantarchives.org For polyphenolic compounds like xanthones, solvents such as methanol, ethanol, and acetone (B3395972) are commonly used due to their effectiveness in dissolving these molecules. nih.govresearchgate.net Methods can range from traditional techniques like maceration (soaking the plant material) and percolation to more advanced methods. plantarchives.orgnih.gov Ultrasound-assisted extraction (UAE) is a modern technique that uses ultrasonic frequencies to disrupt plant cell walls, enhancing the release of bioactive compounds and improving extraction efficiency. nih.govresearchgate.net

Chromatographic Separation and Purification: Following extraction, the crude extract, which contains a complex mixture of metabolites, must be purified. plantarchives.org

Traditional Chromatography: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are standard methods used for the separation of xanthones. nih.govresearchgate.net Preparative HPLC, in particular, is frequently used to isolate pure compounds from complex extracts. mdpi.com

Advanced Chromatographic Techniques: Due to the structural similarity among different xanthones, more advanced and efficient separation techniques are often employed. nih.gov

High-Speed Countercurrent Chromatography (HSCCC): This is a highly efficient preparative liquid-liquid partition chromatography method. researchgate.net A key advantage of HSCCC is the absence of a solid support matrix, which prevents the irreversible adsorption and loss of the sample that can occur with conventional column chromatography.

Capillary Electrophoresis (CE): This technique offers high efficiency and rapid separation. nih.govresearchgate.net Various modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been successfully applied for the separation of xanthone compounds. nih.gov

Table 2: Comparison of Isolation and Separation Techniques for Xanthenones

| Technique | Principle | Primary Use | Advantages | Reference |

|---|---|---|---|---|

| Solvent Extraction | Differential solubility of compounds in a solvent. | Initial recovery from plant material. | Simple and widely applicable. | plantarchives.orgresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic cavitation to disrupt cell walls. | Efficient initial extraction. | Shorter extraction time, higher yield. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a mobile and stationary phase. | Separation and purification. | High resolution and reproducibility. | nih.govresearchgate.net |

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition without a solid support. | Preparative-scale separation. | No irreversible sample adsorption, high sample loading. | researchgate.net |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High-efficiency analytical separation. | Fast separation, high resolution, low cost. | nih.govresearchgate.net |

Research on Microbial and Fungal Production of Related Xanthenones

In addition to plants, xanthones are also produced by various microorganisms, including fungi and lichens (which are a symbiosis of fungi and algae). mdpi.comresearchgate.net The biosynthesis of these compounds in fungi is fundamentally different from the pathway in plants, leading to unique chemical structures. mdpi.commdpi.com

While plants synthesize the xanthone core through a combination of the shikimate and acetate (B1210297) pathways, the core structure in fungi and lichens is derived entirely from the polyketide pathway. mdpi.comresearchgate.netnih.gov This distinct biosynthetic origin results in novel substitution patterns on the xanthone scaffold, making fungal xanthones a subject of significant scientific interest. mdpi.com

The production of xanthones from microbial sources, particularly marine-derived fungi, typically involves fermentation. nih.gov This process includes cultivating the fungus in a nutrient-rich liquid culture broth for an extended period, often ranging from 14 to 45 days. nih.gov After the fermentation period, the broth is filtered, and the xanthone compounds are extracted from the culture and/or the fungal mycelium, most commonly using a solvent like ethyl acetate. nih.gov This biotechnological approach offers a potential alternative to extraction from plant sources for the production of diverse xanthone derivatives.

Table 3: Comparison of Xanthone Biosynthesis in Plants vs. Fungi

| Aspect | Plants | Fungi & Lichens | Reference |

|---|---|---|---|

| Biosynthetic Pathway | Mixed: Shikimate and Acetate pathways. | Solely from the Polyketide pathway. | mdpi.comresearchgate.netnih.gov |

| Key Intermediate | 2,3′,4,6-tetrahydroxybenzophenone. | Folded polyketide chain. | mdpi.commdpi.com |

| Production Method | Extraction from plant tissues. | Fermentation of microbial cultures. | plantarchives.orgnih.gov |

| Structural Diversity | Characteristic substitution patterns. | Can result in novel substitution patterns not common in plants. | mdpi.com |

Biosynthetic Pathway Research of 1 Hydroxy 3,5,8 Trimethoxyxanthen 9 One

Mechanistic Investigations of Xanthenone Biosynthesis in Biological Systems

The formation of the xanthone (B1684191) core is a classic example of a mixed biosynthetic pathway, drawing precursors from both the shikimate and acetate (B1210297) pathways. nih.gov The A-ring of the xanthone structure is typically derived from the acetate pathway, while the B-ring originates from the shikimate pathway. uniroma1.it

The journey towards the xanthone scaffold begins with fundamental building blocks from primary metabolism. Precursor compounds from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) enter the shikimate pathway, a central route in plants and microorganisms for the biosynthesis of aromatic amino acids. nih.gov This pathway culminates in the production of key aromatic precursors for a vast array of secondary metabolites.

In the context of xanthone biosynthesis, the shikimate pathway can proceed through two main branches depending on the plant family: nih.gov

L-phenylalanine-dependent pathway: Primarily observed in the Hypericaceae family, the shikimate pathway leads to the formation of L-phenylalanine. This amino acid is then converted to trans-cinnamic acid and subsequently to benzoyl-CoA, which serves as a starter molecule for the construction of the B-ring.

L-phenylalanine-independent pathway: More common in the Gentianaceae family, this route bypasses L-phenylalanine to form other aromatic precursors like 3-hydroxybenzoic acid from an earlier intermediate of the shikimate pathway. nih.gov

These shikimate-derived molecules are activated to their coenzyme A (CoA) thioesters, preparing them for condensation with units from the acetate pathway.

Table 1: Precursors from the Shikimate Pathway

| Precursor Molecule | Originating Pathway(s) | Role in Xanthone Biosynthesis |

|---|---|---|

| Phosphoenolpyruvate | Glycolysis | Enters the Shikimate Pathway |

| Erythrose 4-phosphate | Pentose Phosphate Pathway | Enters the Shikimate Pathway |

| L-phenylalanine | Shikimate Pathway | Precursor for the B-ring (dependent pathway) |

The acetate pathway, also known as the polyketide pathway, provides the building blocks for the A-ring of the xanthone structure. The key precursor from this pathway is malonyl-CoA, which is formed from acetyl-CoA.

The central event in the formation of the xanthone backbone is the condensation of a shikimate-derived precursor (e.g., benzoyl-CoA or 3-hydroxybenzoyl-CoA) with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase known as benzophenone (B1666685) synthase (BPS). The condensation results in a crucial open-chain polyketide intermediate that cyclizes and aromatizes to form a benzophenone skeleton, specifically 2,3′,4,6-tetrahydroxybenzophenone, which is a central intermediate in the biosynthesis of most xanthones. nih.govnih.gov

This benzophenone intermediate then undergoes a regioselective oxidative intramolecular coupling, a critical step that forms the third, heterocyclic (C) ring of the xanthone scaffold. This cyclization yields the core trihydroxyxanthone (THX) structures, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which are the direct precursors for a vast diversity of substituted xanthones. nih.govnih.gov

The biogenesis of xanthones is orchestrated by a series of specific enzymes that catalyze each step of the pathway. While the enzymes for the core structure are relatively well-studied, the specific enzymes for the final tailoring steps leading to 1-hydroxy-3,5,8-trimethoxyxanthen-9-one are less characterized.

Core Biosynthetic Enzymes: Key enzymes responsible for assembling the benzophenone intermediate and the xanthone core have been identified and characterized in several plant species. nih.gov

Phenylalanine ammonia-lyase (PAL): In the L-phenylalanine-dependent pathway, PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.

Benzophenone Synthase (BPS): This crucial enzyme catalyzes the condensation of a shikimate-derived CoA-ester with three molecules of malonyl-CoA to form the 2,3′,4,6-tetrahydroxybenzophenone intermediate. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): Enzymes from this large family are vital for the subsequent hydroxylation and oxidative cyclization of the benzophenone intermediate to form the xanthone core. For instance, CYP81AA enzymes catalyze both the 3'-hydroxylation of the benzophenone and the regioselective C-O phenol (B47542) coupling that defines the xanthone structure. researchgate.net

Downstream Modification Enzymes (O-Methyltransferases): The final structure of this compound is achieved through subsequent modifications of a hydroxylated xanthone precursor, specifically through methylation. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). researchgate.net These enzymes transfer a methyl group from the donor molecule SAM to a hydroxyl group on the xanthone ring. researchgate.net

For this compound, it is hypothesized that a precursor such as 1,3,5,8-tetrahydroxyxanthone (B1670239) undergoes three specific O-methylation reactions at positions 3, 5, and 8. While OMTs have been extensively studied in the biosynthesis of other phenolics like flavonoids, the specific OMTs responsible for these precise methylations in xanthone biosynthesis have not yet been fully isolated and characterized. uniroma1.itfrontiersin.orgmaxapress.com Their existence and function are inferred from the structure of the final natural product.

Table 2: Key Enzymes in Xanthone Biosynthesis

| Enzyme Class | Specific Enzyme Example | Catalyzed Reaction |

|---|---|---|

| Lyase | Phenylalanine ammonia-lyase (PAL) | L-phenylalanine → trans-Cinnamic acid |

| Polyketide Synthase | Benzophenone synthase (BPS) | Condensation of CoA-esters and malonyl-CoA units to form a benzophenone |

| Monooxygenase | Cytochrome P450 (e.g., CYP81AA) | Hydroxylation and oxidative cyclization of benzophenone to form the xanthone core |

Metabolic Engineering and Synthetic Biology Approaches for Xanthenone Production

The complex structure and valuable biological activities of xanthones make them attractive targets for production using metabolic engineering and synthetic biology. These approaches aim to reconstruct the biosynthetic pathway in amenable microbial hosts, such as E. coli or Saccharomyces cerevisiae, to enable sustainable and scalable production. nih.gov

The general strategy for the microbial production of a specific xanthone like this compound involves several key steps: nih.gov

Host Strain Engineering: The microbial host is engineered to enhance the supply of the primary precursors, malonyl-CoA and a shikimate-pathway-derived aromatic molecule. This can involve overexpressing genes from the host's central metabolism.

Heterologous Expression of Core Pathway: Genes encoding the core biosynthetic enzymes (e.g., BPS and the specific cytochrome P450 monooxygenase) from a xanthone-producing plant are introduced and expressed in the microbial host to produce the core xanthone scaffold (e.g., 1,3,5,8-tetrahydroxyxanthone).

Identification and Integration of Tailoring Enzymes: This is often the most challenging step. Since the specific OMTs for producing this compound are not yet known, strategies involve "genome mining" of xanthone-producing plants to identify candidate OMT genes. These candidates are then co-expressed in the engineered microbe to test their ability to perform the desired methylations.

Pathway Optimization: To improve yields, various optimization strategies are employed. These can include protein engineering to improve enzyme efficiency, balancing the expression levels of different pathway genes, and compartmentalizing the metabolic pathway within different cellular organelles to increase local substrate concentrations and reduce toxic intermediate buildup. researchgate.net

By combining these synthetic biology tools, it is feasible to design and construct microbial cell factories for the de novo synthesis of highly modified xanthones, providing a promising alternative to extraction from plant sources. frontiersin.org

Chemical Synthesis Research and Methodologies for 1 Hydroxy 3,5,8 Trimethoxyxanthen 9 One and Analogues

Strategic Development of Xanthenone Ring System Synthesis

The construction of the tricyclic xanthenone core is a key challenge that has been addressed through various synthetic routes. These methods often involve the formation of a central pyrone ring fused to two benzene (B151609) rings.

Classical and Contemporary Approaches to Xanthenone Formation

Historically, the synthesis of xanthones has relied on robust and well-established reactions. One of the most prominent classical methods is the Grover, Shah, and Shah reaction, which involves the condensation of a phenol (B47542) with a 2-hydroxybenzoic acid. Another widely used approach is the cyclodehydration of 2,2'-dihydroxybenzophenones. nih.gov A third major pathway involves the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.gov

Contemporary approaches have built upon these classical foundations, introducing milder reaction conditions and a broader substrate scope. For instance, transition-metal-catalyzed reactions, particularly those using palladium and copper, have become powerful tools for C-H activation and cross-coupling reactions, offering alternative routes to the xanthone (B1684191) skeleton. google.com

Application of Condensation and Cyclization Reactions in Xanthenone Synthesis

Condensation and cyclization reactions are fundamental to the assembly of the xanthenone framework. A common strategy begins with the synthesis of a substituted benzophenone (B1666685) intermediate. This can be achieved through a Friedel-Crafts acylation, where an appropriately substituted benzoic acid or its derivative reacts with a phenol in the presence of a Lewis acid catalyst. The resulting 2-hydroxybenzophenone (B104022) can then undergo intramolecular cyclization to form the xanthone.

Another important method involves the reaction of 2,6-dihydroxybenzoic acid with various phenols, such as phloroglucinol, resorcinol, and pyrogallol, to produce polyhydroxylated xanthones. nih.gov The use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be effective in promoting these condensation-cyclization reactions, often providing good yields. nih.govnih.gov

Below is a table summarizing representative condensation and cyclization reactions for the synthesis of substituted xanthones:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

| 2,6-Dihydroxybenzoic acid | Phloroglucinol | Eaton's reagent | 1,3,8-Trihydroxyxanthone | nih.gov |

| 2,6-Dihydroxybenzoic acid | Resorcinol | Eaton's reagent | 1,6-Dihydroxyxanthone | nih.gov |

| 2,6-Dihydroxybenzoic acid | Pyrogallol | Eaton's reagent | 1,5,6-Trihydroxyxanthone | nih.gov |

| Salicylic (B10762653) acid derivatives | Phenol derivatives | Eaton's reagent | Substituted xanthones | nih.gov |

Exploration of Ullmann Ether Syntheses and Acylation-Cyclization Strategies

The Ullmann condensation is a cornerstone in the synthesis of diaryl ethers, which are key precursors for certain xanthone synthesis strategies. This copper-catalyzed reaction couples an aryl halide with a phenol. beilstein-journals.org For the synthesis of a polysubstituted xanthone like 1-Hydroxy-3,5,8-trimethoxyxanthen-9-one, this would involve the formation of a correspondingly substituted 2-aryloxybenzoic acid.

The general approach involves two main steps:

Ullmann Ether Synthesis: A substituted aryl halide is reacted with a substituted phenol in the presence of a copper catalyst and a base to form a diaryl ether. Modern variations of the Ullmann reaction may employ ligands to improve reaction efficiency and mildness. beilstein-journals.orgcmu.edu

Intramolecular Acylation-Cyclization: The resulting 2-aryloxybenzoic acid is then cyclized to form the xanthone. This is typically an intramolecular Friedel-Crafts acylation, often promoted by strong acids like sulfuric acid or polyphosphoric acid.

The synthesis of substituted diaryl ethers can also be achieved through newer palladium-catalyzed methods, which often offer milder conditions compared to the classical Ullmann reaction. cmu.edu The subsequent cyclization of the 2-aryloxybenzoic acid intermediate remains a critical step in forming the final xanthone structure. For example, 2-aryloxybenzonitriles can be cyclized in trifluoromethanesulfonic acid to yield xanthones after hydrolysis. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Xanthenones

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. This has led to the development of more environmentally benign methods for xanthone synthesis, focusing on the use of safer solvents, recyclable catalysts, and energy-efficient processes.

Development of Eco-Friendly Catalytic Systems for Xanthenone Synthesis

The development of heterogeneous and recyclable catalysts is a key aspect of green chemistry. For xanthone synthesis, several eco-friendly catalytic systems have been explored:

Magnetically Separable Nanoparticles: Copper ferrite (B1171679) (CuFe2O4) nanoparticles have been used as a magnetically separable catalyst for the synthesis of xanthones from 2-substituted benzaldehydes and phenols. This catalyst is advantageous due to the abundance and low toxicity of copper and iron, and its easy separation and reusability. conicet.gov.ar

Nanopalladium-Supported Catalysts: Palladium nanoparticles supported on various materials have been employed for xanthone synthesis, often in conjunction with microwave irradiation to accelerate the reaction. These catalysts can be recovered and reused, minimizing waste. researchgate.net

Metal-Free Photocatalysis: Visible-light-promoted photocatalysis using organic dyes like riboflavin (B1680620) tetraacetate offers a metal-free alternative for the oxidation of xanthenes to xanthones, using molecular oxygen as a green oxidant. nih.govmdpi.com

The table below highlights some eco-friendly catalytic systems used in xanthone synthesis:

| Catalyst | Reaction Type | Advantages | Reference |

| Copper Ferrite (CuFe2O4) Nanoparticles | Condensation/Cyclization | Magnetically separable, reusable, based on abundant metals | conicet.gov.ar |

| Nanopalladium on a support | Various cross-couplings | Reusable, efficient under microwave irradiation | researchgate.net |

| Riboflavin tetraacetate | Photocatalytic oxidation | Metal-free, uses O2 as oxidant, visible light | nih.govmdpi.com |

Solvent-Free and Aqueous Media Reaction Design in Xanthenone Chemistry

Minimizing or eliminating the use of hazardous organic solvents is a central tenet of green chemistry. Research into solvent-free and aqueous media reactions for xanthone synthesis is an active area.

Solvent-Free Synthesis: The use of solid-supported catalysts, such as HBF4/SiO2, has enabled the synthesis of xanthone derivatives under solvent-free conditions, often with the aid of microwave or ultrasound irradiation. researchgate.net These methods typically offer advantages such as shorter reaction times, simpler work-up procedures, and reduced environmental impact.

Aqueous Media: While less common for traditional xanthone syntheses which often involve water-sensitive reagents, the development of water-tolerant catalysts is an ongoing area of research. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature.

The move towards greener synthetic methodologies for xanthones and their analogues is not only environmentally responsible but also often leads to more efficient and economically viable processes. conicet.gov.ar

Total Synthesis Endeavors for Complex Xanthenone Structures

The synthesis of complex xanthenone structures, which form the core of numerous bioactive natural products, has been a significant focus of synthetic organic chemistry. nih.gov The dibenzo-γ-pyrone framework of xanthones presents a considerable synthetic challenge, particularly when adorned with multiple or complex substituents. up.pt Over the years, various strategies have been developed, moving from classical methods to more advanced and efficient synthetic routes. nih.govresearchgate.net

Classical approaches to the xanthone core, such as the Grover, Shah, and Shah (GSS) reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids, have been the most popular methods for years. nih.gov The GSS reaction involves the condensation of a salicylic acid derivative with a suitable phenol using zinc chloride and phosphoryl chloride. up.pt However, this one-pot method has limitations and is often superseded by two-step processes. up.ptresearchgate.net These two-step syntheses typically proceed via either a benzophenone intermediate (through Friedel-Crafts acylation followed by cyclodehydration) or a diphenyl ether intermediate (via Ullman condensation followed by cyclization). researchgate.net

Recent endeavors have focused on overcoming the limitations of these classical methods, such as harsh reaction conditions and low yields. thieme-connect.de Modern synthetic strategies aim to develop more diverse and complex bioactive compounds, often employing novel catalysts and methodologies. up.ptresearchgate.net For instance, the use of Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) has been shown to be highly effective for the condensation reactions between salicylic acid derivatives and phenol partners, although its effectiveness can be dependent on the electronic nature of the precursors. researchgate.netnih.gov

The total synthesis of naturally occurring complex xanthones is often undertaken when their isolation from natural sources provides only trace amounts. researchgate.net These syntheses are crucial for confirming structures, enabling detailed biological studies, and providing a platform for the creation of novel analogues. The construction of caged or fused xanthenone structures, in particular, highlights the ingenuity of modern synthetic approaches. up.pt Green chemistry principles are also increasingly being incorporated, utilizing eco-friendly catalysts like natural organic acids (e.g., oxalic acid) or employing techniques such as ultrasound-assisted synthesis to improve efficiency and reduce waste. researchgate.netnih.gov These methods offer advantages like higher yields, faster reaction rates, and milder reaction conditions. nih.gov

Table 1: Comparison of Classical Synthetic Methods for Xanthone Core

| Method | Key Intermediates | Typical Reagents | Advantages | Limitations |

| Grover, Shah, and Shah (GSS) | Benzophenone (in situ) | Salicylic acid derivative, Phenol, ZnCl₂, POCl₃ | One-pot synthesis | Number of limitations, often low yield up.pt |

| Via Benzophenone | 2,2'-Dihydroxybenzophenone | Salicylic acid derivative, Phenol (Friedel-Crafts acylation), Dehydrating agent | Generally accessible materials, versatile | Two-step process, requires specific substitution for cyclization |

| Via Diphenyl Ether | 2-Aryloxybenzoic acid | ortho-Halogen substituted benzoic acid, Phenol (Ullman condensation), Cyclizing agent | Good for specific substitution patterns | Two-step process, requires copper catalyst for Ullman condensation |

Design and Synthesis of Novel this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of this compound are driven by the quest for compounds with enhanced or novel biological activities. researchgate.net Structural modification of the xanthenone scaffold is a key strategy in medicinal chemistry to conduct structure-activity relationship (SAR) studies and develop new therapeutic agents. up.ptresearchgate.net Synthetic efforts typically focus on introducing various functional groups at different positions on the xanthone nucleus.

A common approach for creating derivatives of hydroxyxanthones is through cyclodehydration or cyclo-acylation reactions. nih.govichem.md For example, hydroxyxanthones can be synthesized by reacting a dihydroxybenzoic acid, such as 2,6-dihydroxybenzoic acid, with a substituted phenol in the presence of a condensing agent like Eaton's reagent. nih.govresearchgate.net This method allows for the introduction of different substitution patterns on one of the aromatic rings, depending on the choice of the phenol derivative.

Further modifications can be achieved through subsequent reactions on the synthesized xanthone core. Halogenation is a frequently employed strategy to enhance biological activity. Chloro-substituted hydroxyxanthones have been prepared via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) in the presence of p-toluenesulfonic acid (p-TsOH) and sodium chloride. researchgate.netichem.md Similarly, bromo-derivatives have been synthesized using bromine in glacial acetic acid. researchgate.net These halogenated derivatives have demonstrated altered biological profiles compared to their parent compounds. researchgate.net

Another synthetic strategy involves the modification of the hydroxyl groups, for instance, through O-substitution. The synthesis of 1-hydroxy-3-O-substituted xanthone derivatives has been accomplished, creating new analogues with alkyl, alkenyl, alkynyl, and phenyl groups at the C3 position. nih.gov This allows for a fine-tuning of properties such as hydrophobicity, which can influence biological interactions. nih.gov The general procedure for these syntheses often involves a two-step process: the initial formation of the polyhydroxyxanthone core, followed by selective alkylation or acylation of a specific hydroxyl group.

The synthesis of these novel derivatives provides a library of compounds for biological screening and helps to elucidate the structural requirements for specific activities.

Table 2: Examples of Synthesized Hydroxyxanthone Derivatives and Methodologies

| Derivative Type | Synthetic Method | Key Reagents | Starting Materials | Reference |

| Polyhydroxyxanthones | Cyclo-acylation | Eaton's reagent | 2,6-Dihydroxybenzoic acid, Phenolic derivatives (e.g., phloroglucinol, resorcinol) | nih.gov |

| Chloro-substituted Hydroxyxanthones | Electrophilic Halogenation | N-chlorosuccinimide (NCS), p-TsOH, NaCl | Parent Hydroxyxanthone | researchgate.netichem.md |

| Bromo-substituted Hydroxyxanthones | Electrophilic Halogenation | Bromine, Acetic acid | Parent Hydroxyxanthone | researchgate.net |

| 1-Hydroxy-3-O-substituted Xanthones | O-Alkylation/Alkenylation/Alkynylation | Various alkyl/alkenyl/alkynyl halides | 1,3-Dihydroxyxanthone | nih.gov |

Unveiling the Molecular Architecture: Spectroscopic and Crystallographic Scrutiny of this compound

The definitive structural elucidation of complex organic molecules like this compound, a member of the xanthone class of compounds, relies on a suite of advanced analytical techniques. This article delves into the specific application of spectroscopic and crystallographic methods to determine the precise connectivity, molecular formula, functional group arrangement, and three-dimensional nature of this compound.

Pharmacological and Biological Activity Research of 1 Hydroxy 3,5,8 Trimethoxyxanthen 9 One and Xanthenone Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological and pharmacological activities of xanthones, including 1-hydroxy-3,5,8-trimethoxyxanthen-9-one, are intrinsically linked to their chemical structure. The nature and position of various substituents on the core xanthone (B1684191) scaffold play a crucial role in determining their therapeutic potential.

Research into the structure-activity relationship (SAR) of xanthone derivatives has revealed several key insights into how different functional groups and their placement on the dibenzo-γ-pyrone core influence their biological effects. The diverse pharmacological profiles of xanthones are largely attributed to the type and location of their substituents. semanticscholar.org

The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, such as those in this compound, is common among biologically active xanthones. Studies on various xanthone derivatives have shown that the number and position of these oxygen-containing substituents can significantly impact their activity. For instance, the substitution of free hydroxyl groups at certain positions in mangiferin, another xanthone derivative, has been shown to enhance its inhibitory activity against specific proteins. nepjol.info

Furthermore, the introduction of other functional groups, such as prenyl groups, has been reported to dramatically increase the anticancer activity of certain xanthones. jst.go.jp The presence of nitrogen-containing heterocyclic rings has also been found to enhance the anticancer activity of some xanthone derivatives. mdpi.com The growth inhibitory activity of xanthone compounds is not only affected by the nature and position of the substituent but can also be influenced by enantioselective effects. jst.go.jp

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. nih.gov This approach is instrumental in the rational design of new derivatives with enhanced potency and selectivity.

For the broader class of xanthones, their "privileged structure" allows them to bind to multiple protein receptors, contributing to their wide range of biological activities. mdpi.com This versatility makes them attractive candidates for pharmacophore-based drug design. By identifying the key features responsible for a desired pharmacological effect, such as anticancer activity, new xanthone derivatives can be designed with improved therapeutic properties.

However, specific pharmacophore models and rational design studies focused on enhancing the bioactivity of this compound have not been detailed in the available research. The development of such models would require a substantial amount of biological activity data for a series of closely related analogs, which is not currently present in the public domain for this specific compound.

Investigation of Specific Biological Mechanisms and Pathways

Research into the biological mechanisms of xanthones has uncovered their involvement in various cellular processes, with a significant focus on their potential as antineoplastic agents.

The anticancer activity of xanthone derivatives is a significant area of study. These compounds have been shown to exert their effects through multiple mechanisms, including the induction of apoptosis, modulation of protein kinases, and inhibition of enzymes crucial for cancer cell growth. mdpi.com

One study specifically investigated the therapeutic potential of four xanthones derived from Swertia chirata, including this compound (referred to as XC in the study), in breast cancer cells. nih.govresearchgate.net The study evaluated the cytotoxic effects of these compounds on Ehrlich ascites carcinoma (EAC), MCF-7, and MDA-MB-231 breast cancer cell lines. nih.govresearchgate.net

The following table summarizes the cytotoxic activity of this compound (XC) against different breast cancer cell lines, as determined by the IC50 value (the concentration of the compound required to inhibit the growth of 50% of the cells).

| Cell Line | IC50 Value (µM) |

| Ehrlich Ascites Carcinoma (EAC) | 8.1 |

| MCF-7 | 1.0 |

| MDA-MB-231 | 5.0 |

| Data from Saha, P., et al. (2020). nih.govresearchgate.net |

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com Many anticancer agents exert their effects by inducing apoptosis in cancer cells.

The study on xanthones from Swertia chirata found that 1,5,8-trihydroxy-3-methoxyxanthone (XD), a related compound to the subject of this article, induced apoptosis in breast cancer cells by increasing the generation of reactive oxygen species (ROS) and causing DNA damage. researchgate.net While this specific study highlighted the pro-apoptotic activity of a related xanthone, it provides a plausible mechanism through which other xanthones, including this compound, might exert their anticancer effects. The induction of apoptosis is a common mechanism of action for many xanthone derivatives. researchgate.netmdpi.comdtu.dk

Protein Kinase C (PKC) is a family of enzymes that play a critical role in various cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. nih.goviomcworld.com The modulation of PKC activity is a target for anticancer drug development. nih.gov

The literature indicates that xanthone derivatives can act as modulators of PKC isoforms. nih.gov Some methoxylated xanthones have been identified as promising PKC activators with high selectivity for individual isoforms, while other simple oxygenated xanthones have been found to be potent inhibitors of PKC. researchgate.net The ability of xanthones to either activate or inhibit different PKC isoforms suggests their potential to modulate a wide range of biological effects. researchgate.net

However, specific studies detailing the direct modulation of Protein Kinase C (PKC) by this compound are not available in the reviewed scientific literature. Therefore, while the broader class of xanthones is known to interact with PKC, the specific effects of this particular compound on PKC isoforms remain to be elucidated.

Research on Anti-inflammatory Mechanisms

Xanthenone derivatives have demonstrated notable anti-inflammatory properties through various mechanisms of action. Research indicates that the anti-inflammatory effects of xanthones are often linked to their ability to modulate key signaling pathways and the production of inflammatory mediators. nih.gov The pathogenesis of many skin inflammatory conditions involves chronic inflammation and oxidative stress, which xanthones can potentially mitigate. nih.gov

The mechanisms of action for xanthones commonly involve the regulation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, these compounds can influence the production of anti-inflammatory cytokines like IL-10. nih.gov Key signaling pathways implicated in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are also modulated by xanthone compounds. nih.gov For instance, the xanthone 1,2-dihydroxy-9H-xanthen-9-one has been shown to exhibit anti-inflammatory effects by inhibiting the synthesis of pro-inflammatory mediators like IL-6 and prostaglandin (B15479496) E2 (PGE2) in human macrophages. mdpi.com These findings suggest that this compound likely shares similar mechanistic pathways, making it a candidate for further anti-inflammatory research.

Research on Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant capacity of xanthenone derivatives is a significant aspect of their biological activity. The core structure of xanthones, particularly the presence of hydroxyl groups, is largely responsible for their potent antioxidant and radical-scavenging capabilities. mdpi.com These compounds can neutralize harmful free radicals, which are implicated in a variety of diseases, including cancer and heart disease. researchgate.net

A closely related compound, 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one, has been specifically studied for its antioxidant potential. researchgate.net In laboratory assays, this compound demonstrated effective radical scavenging activity against 1,1-diphenyl-2-picryl hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. researchgate.net The scavenging potential was observed to be concentration-dependent, increasing with higher concentrations of the compound. researchgate.net This activity is crucial for protecting cells from oxidative damage. The structural similarities suggest that this compound would exhibit comparable, if not enhanced, antioxidant effects due to its additional methoxy group, which can influence electron distribution on the aromatic rings.

Table 1: Radical Scavenging Activity of a Related Xanthenone Derivative

| Assay | Compound | Activity |

|---|---|---|

| DPPH Radical Scavenging | 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one | Good, concentration-dependent scavenging potential. researchgate.net |

Research on Antimicrobial Biological Mechanisms

Xanthones are a class of heterocyclic polyphenolic compounds recognized for their significant bactericidal and fungicidal properties against a wide array of pathogens. researchgate.net Their antimicrobial potential has been a subject of extensive research, with studies exploring their efficacy against drug-resistant strains. researchgate.net

The mechanisms underlying the antimicrobial action of xanthones are diverse. One proposed mechanism involves the inhibition of essential bacterial enzymes. For example, computational docking studies have suggested that certain xanthone derivatives can form stable complexes with bacterial gyrase, an enzyme crucial for DNA replication in bacteria. researchgate.net This inhibition would disrupt bacterial proliferation, leading to cell death. Furthermore, some xanthones act as antimicrobial adjuvants, enhancing the efficacy of existing antibiotics, particularly against multidrug-resistant bacteria like Staphylococcus aureus. researchgate.net Research has also been conducted on the activity of xanthone derivatives against other common pathogens, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. nih.gov The broad-spectrum activity of the xanthenone scaffold highlights the potential of this compound as a basis for developing new antimicrobial agents. researchgate.net

Exploration of Other Documented Bioactivities and Their Underlying Mechanisms

Beyond their anti-inflammatory, antioxidant, and antimicrobial properties, xanthenone derivatives have been investigated for other therapeutic applications. For instance, studies on 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one have revealed potential anti-diabetic activities. researchgate.net Specifically, this compound has shown capabilities in antiglycation and the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net Inhibition of this enzyme can help to manage postprandial hyperglycemia, a key concern in diabetes management.

The diverse biological activities of xanthones stem from their unique chemical structure, which allows for interaction with a variety of biological targets. nih.govresearchgate.net The planar, rigid ring system and the pattern of hydroxylation and methoxylation contribute to their ability to bind to enzymes and receptors, thereby modulating physiological processes.

Computational Biology and Molecular Docking Studies in Target Identification and Ligand Binding

Computational methods are invaluable tools in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets. nih.gov For xanthenone scaffolds, these techniques provide deep insights into their binding mechanisms and help in the design of more potent derivatives.

Ligand-Protein Interaction Analysis for Xanthenone Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This analysis reveals crucial information about the binding affinity and the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netyoutube.com

For xanthenone scaffolds, docking studies can identify key amino acid residues within the active site of a target protein that are essential for binding. By understanding these interactions, medicinal chemists can design modifications to the xanthone structure to enhance binding affinity and selectivity. nih.gov The process involves generating multiple possible binding poses and then using a scoring function to rank them, with the lowest energy conformations representing the most probable binding modes. nih.gov This approach has been successfully applied to various flavonoid and heterocyclic scaffolds to identify potential inhibitors for a range of protein targets. researchgate.netnih.gov

Table 2: Common Interactions in Ligand-Protein Binding

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. youtube.com |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the protein, driving out water molecules. researchgate.net |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. |

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformation

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the ligand-protein complex over time. nih.govscfbio-iitd.res.in This technique is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding. nih.govmdpi.com

MD simulations can validate the results of docking studies by confirming that the ligand remains stably bound within the active site throughout the simulation. nih.gov Key parameters, such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, are monitored to assess stability. mdpi.com A stable complex will typically show low RMSD fluctuations. mdpi.comresearchgate.net These simulations provide a more realistic representation of the physiological environment and can reveal subtle but important dynamic interactions that are missed by static docking methods, ultimately aiding in the development of more effective therapeutic agents. scfbio-iitd.res.innih.gov

Future Research Directions and Translational Perspectives for 1 Hydroxy 3,5,8 Trimethoxyxanthen 9 One

Emerging Methodologies in Xanthenone Research and Discovery

The exploration of 1-Hydroxy-3,5,8-trimethoxyxanthen-9-one and other xanthones is being propelled by a variety of innovative research methodologies. These advanced techniques are crucial for uncovering the full potential of this class of compounds.

Recent progress in organic synthesis has introduced more efficient and refined methods for creating the xanthone (B1684191) core. rsc.org These include the optimization of established procedures and the development of novel synthetic pathways, which could be adapted for the specific synthesis of this compound and its analogues. rsc.org Such advancements are pivotal for producing sufficient quantities of the compound for extensive biological screening and further derivatization.

In the realm of computational chemistry, methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are becoming increasingly integral to xanthone research. nih.govyu.edu.jo These computational tools allow for the prediction of biological activities and the elucidation of interactions between xanthone derivatives and their biological targets. nih.govnih.gov For this compound, these in silico approaches can guide the rational design of new derivatives with enhanced potency and selectivity for specific biological targets, thereby accelerating the drug discovery process. nih.gov

Biotechnological approaches also represent a significant frontier in xanthone research. Techniques like biocatalysis, which utilizes enzymes to perform chemical transformations, offer a green and sustainable alternative to traditional chemical synthesis. mdpi.com Furthermore, metabolic engineering of microorganisms presents a promising avenue for the heterologous production of xanthones, potentially enabling the large-scale and cost-effective synthesis of this compound. rsc.org

| Research Area | Emerging Methodologies | Potential Impact on this compound Research |

| Chemical Synthesis | Optimized and novel synthetic routes | Enables efficient and scalable production for further studies. |

| Computational Chemistry | QSAR, molecular docking | Guides rational design of derivatives with improved biological activity. |

| Biotechnology | Biocatalysis, metabolic engineering | Offers sustainable and cost-effective production methods. |

Strategic Research for Sustainable Sourcing and Production of Xanthenone Compounds

The increasing demand for natural products in various industries necessitates the development of sustainable sourcing and production strategies for xanthone compounds like this compound.

Given that this compound is naturally found in plant species of the Gentianaceae family, research into sustainable harvesting practices for these plants is a critical first step. nih.gov This includes understanding the population dynamics, cultivation requirements, and the impact of harvesting on the natural ecosystems where these plants thrive.

Plant tissue culture, particularly the use of hairy root cultures, has emerged as a viable and sustainable alternative to the collection of wild plants for the production of secondary metabolites. nih.gov These in vitro techniques allow for the controlled and continuous production of plant biomass and, consequently, xanthones, independent of geographical and seasonal variations. nih.gov Establishing hairy root cultures of Centaurium littorale, Lomatogonium carinthiacum, or Schenkia spicata could provide a consistent and sustainable source of this compound.

Metabolic engineering of microbial hosts, as mentioned previously, also holds immense potential for the sustainable production of xanthones. By transferring the biosynthetic pathways for xanthone production into well-characterized microorganisms like yeast or bacteria, it is possible to create microbial cell factories capable of producing large quantities of this compound from simple and inexpensive starting materials. researchgate.net This approach not only ensures a stable supply but also reduces the environmental impact associated with plant harvesting.

| Production Strategy | Description | Advantages for this compound |

| Sustainable Harvesting | Research into cultivation and responsible collection of natural source plants. | Conservation of biodiversity and natural ecosystems. |

| Plant Tissue Culture | In vitro cultivation of plant cells or tissues, such as hairy root cultures. | Consistent, year-round production, independent of environmental factors. |

| Metabolic Engineering | Engineering of microorganisms to produce xanthones. | Scalable, cost-effective, and environmentally friendly production. |

Potential for Derivative Development and Optimization for Specific Biological Applications

The core structure of this compound serves as a valuable scaffold for the development of new derivatives with optimized biological activities. The strategic modification of this parent compound can lead to the discovery of novel therapeutic agents.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a xanthone derivative influences its biological activity. tandfonline.com By systematically modifying the functional groups on the xanthone skeleton of this compound and evaluating the resulting changes in biological effect, researchers can identify key structural features responsible for its activity. nih.gov This knowledge is crucial for the rational design of more potent and selective compounds. tandfonline.com

A wide array of synthetic methodologies can be employed to create a diverse library of derivatives from the this compound template. These methods allow for the introduction of various substituents at different positions on the xanthone core, leading to compounds with a range of physicochemical properties and biological activities. mdpi.com

Computational design plays a vital role in modern drug discovery and can be effectively applied to the optimization of xanthone derivatives. yu.edu.jo Virtual screening of computationally designed libraries of this compound analogues against specific biological targets can help prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

The xanthone class of compounds has been investigated for a broad spectrum of biological applications, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comnottingham.ac.uk By developing and screening a library of derivatives of this compound, it may be possible to identify novel compounds with enhanced efficacy and selectivity for specific therapeutic targets. researchgate.net

| Development Aspect | Approach | Goal for this compound |

| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure and biological evaluation. | Identify key structural features for desired biological activity. |

| Synthetic Chemistry | Employment of diverse synthetic methods to create new derivatives. | Generate a library of novel compounds for biological screening. |

| Computational Design | In silico screening and design of virtual compound libraries. | Prioritize the synthesis of derivatives with the highest potential. |

| Biological Screening | Testing of derivatives against a range of biological targets. | Discover novel therapeutic applications for optimized compounds. |

Q & A

Q. What quality control measures ensure batch-to-batch consistency in isolation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.